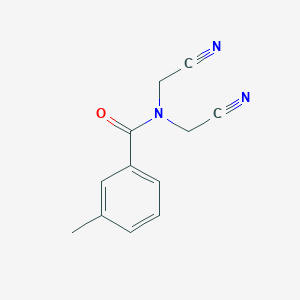

N,N-bis(cyanomethyl)-3-methylbenzamide

Description

N,N-Bis(cyanomethyl)-3-methylbenzamide is a cyanomethylated benzamide derivative characterized by two cyanomethyl groups attached to the nitrogen atom of the 3-methylbenzamide backbone. The compound’s synthesis likely involves a multi-component coupling reaction using a copper-catalyzed system (CuCl and Cu(OTf)₂), formaldehyde, and trimethylsilyl cyanide (TMSCN) under optimized conditions .

Properties

Molecular Formula |

C12H11N3O |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-3-methylbenzamide |

InChI |

InChI=1S/C12H11N3O/c1-10-3-2-4-11(9-10)12(16)15(7-5-13)8-6-14/h2-4,9H,7-8H2,1H3 |

InChI Key |

GSPAQYYQWZCQHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzamide with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalyst. The reaction proceeds through a multi-component coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

Condensation: Reagents like formaldehyde and other aldehydes are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, imines, and other nitrogen-containing heterocycles.

Scientific Research Applications

N,N-bis(cyanomethyl)-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-3-methylbenzamide involves its ability to undergo nucleophilic substitution and condensation reactions. The cyanomethyl groups act as nucleophiles, attacking electrophilic centers in other molecules. This reactivity allows the compound to form a variety of derivatives with different chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., 3-methyl in 3-methylbenzamide) favor bis(cyanomethyl) product formation due to enhanced amine nucleophilicity . Strong electron-withdrawing groups (e.g., nitro) lead to Strecker-type products (mono-cyanomethylamines) instead .

- Catalytic System Sensitivity: Aliphatic amines (e.g., N-butyl, N-cyclohexyl) achieve high yields in acetonitrile with formalin, while aromatic amines require methanol and paraformaldehyde . This suggests that N,N-bis(cyanomethyl)-3-methylbenzamide may require methanol-based conditions for optimal synthesis.

Research Findings and Limitations

- Key Findings: The selectivity of bis(cyanomethyl) formation is highly dependent on the amine’s electronic properties and formaldehyde source . Retro-Mannich reactions can occur under certain conditions, complicating product isolation .

- Limitations: Direct data on this compound are absent in the evidence, necessitating extrapolation from amine-based analogues. The electron-withdrawing nature of the benzamide group may reduce reaction efficiency compared to non-amidated aromatic amines .

Biological Activity

N,N-bis(cyanomethyl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with two cyanomethyl groups attached to the nitrogen atom. This structural arrangement may influence its interaction with biological targets, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The cyano groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This may lead to modulation of various biochemical pathways.

- Receptor Interaction : The compound may act as a ligand for specific receptors, influencing cellular signaling processes.

- Gene Expression Modulation : It might alter the expression of genes associated with its biological effects, contributing to its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown:

- In vitro Activity : The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

- Mechanistic Insights : The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Research Findings and Case Studies

A summary of key research findings related to this compound is presented in the table below:

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future investigation include:

- In vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : Identifying modifications that enhance potency and selectivity for specific biological targets.

- Clinical Trials : Assessing safety and efficacy in human populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.